N-(3,4-dimethylphenyl)-9-(4-ethylphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-9-(4-ETHYLPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-9-(4-ETHYLPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazoloquinazoline core, followed by the introduction of the dimethylphenyl and ethylphenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-9-(4-ETHYLPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-9-(4-ETHYLPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-9-(4-ETHYLPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DIMETHYLPHENYL)FORMAMIDE: This compound shares a similar dimethylphenyl group but has a different core structure and functional groups.
N-(3,4-DIMETHYLPHENYL)-4-METHOXYBENZAMIDE: This compound has a similar dimethylphenyl group and an amide functional group but differs in the rest of its structure.
1,2-BIS(3,4-DIMETHYLPHENYL)ETHANE: This compound contains two dimethylphenyl groups but lacks the pyrazoloquinazoline core.
Uniqueness
N-(3,4-DIMETHYLPHENYL)-9-(4-ETHYLPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is unique due to its complex structure, which combines multiple aromatic rings and functional groups. This complexity gives it distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C29H32N4O2 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-9-(4-ethylphenyl)-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C29H32N4O2/c1-6-19-8-10-20(11-9-19)26-25-23(14-29(4,5)15-24(25)34)32-27-22(16-30-33(26)27)28(35)31-21-12-7-17(2)18(3)13-21/h7-13,16,26,32H,6,14-15H2,1-5H3,(H,31,35) |
InChI Key |
HRLATXNLJQULIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C(C=NN24)C(=O)NC5=CC(=C(C=C5)C)C |
Origin of Product |
United States |
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